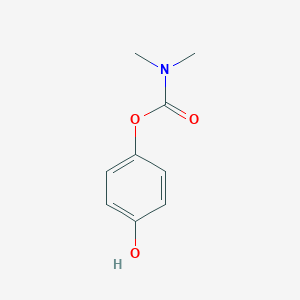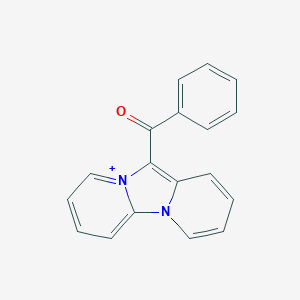
p-Hydroxyphenyl dimethylcarbamate
Overview
Description
p-Hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO3 It is a phenolic carbamate ester, characterized by the presence of a hydroxyl group attached to a benzene ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyphenyl dimethylcarbamate typically involves the reaction of p-hydroxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and is considered environmentally friendly due to the use of dimethyl carbonate, which is a less hazardous alternative to phosgene .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. These systems allow for the efficient production of carbamates by reacting various amines with dimethyl carbonate over solid catalysts . The use of iron-chrome catalysts has been shown to yield high amounts of the desired product with good selectivity.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyphenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated phenols
Scientific Research Applications
p-Hydroxyphenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of p-Hydroxyphenyl dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- p-Hydroxybenzoic acid
- p-Hydroxycinnamic acid
- p-Coumaric acid
Uniqueness
p-Hydroxyphenyl dimethylcarbamate is unique due to its dual functional groups (hydroxyl and carbamate), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4-hydroxyphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVPIPVEBIXNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-phenylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493033.png)
![N-(4-imidazo[2,1-a]isoquinolin-2-ylphenyl)acetamide](/img/structure/B493035.png)
![2-[4-(Acetylamino)phenyl]-1-methylimidazo[2,1-a]isoquinolin-1-ium](/img/structure/B493036.png)
![1-Allyl-2-(4-formylphenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493037.png)
![1-Allyl-2-[4-(propionylamino)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493040.png)
![1-Allyl-2-{4-[(methylsulfonyl)amino]phenyl}imidazo[1,2-a]pyridin-1-ium](/img/structure/B493045.png)
![1-Methyl-2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)imidazo[1,2-a]pyridin-1-ium](/img/structure/B493046.png)
![6-Cyano-2-(4-cyanophenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493048.png)
![N-(4-imidazo[1,2-a]quinolin-2-ylphenyl)acetamide](/img/structure/B493049.png)
![6-[4-(Acetylamino)phenyl]-7-methylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B493050.png)

![2-[4-(Acetylamino)phenyl]-1-allylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493052.png)
![9-[(3-{4-nitro-1H-imidazol-1-yl}propyl)amino]acridine](/img/structure/B493053.png)
![2-[4-(Acetylamino)phenyl]-1,6,7-trimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493054.png)
